

Application Notes and Protocols for Fura-2 Imaging with Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fura-2**

Cat. No.: **B149405**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing **Fura-2 AM**, a ratiometric fluorescent indicator, to measure intracellular calcium ($[Ca^{2+}]_i$) concentrations using fluorescence microscopy. This technique is pivotal for studying cellular signaling pathways, screening drug candidates, and understanding the role of calcium in various physiological and pathological processes.

Introduction to Fura-2 Calcium Imaging

Fura-2 is a high-affinity, ratiometric fluorescent dye used for the quantification of intracellular calcium.^[1] Its acetoxymethyl (AM) ester form, **Fura-2 AM**, is cell-permeable and upon entering the cell, it is cleaved by intracellular esterases into the active, membrane-impermeable **Fura-2**.^[2] The key advantage of **Fura-2** is its dual-excitation ratiometric properties.^{[1][2]} When excited at 340 nm, fluorescence emission increases upon calcium binding, while excitation at 380 nm leads to a decrease in fluorescence emission.^[1] The emission peak for both excitation wavelengths is approximately 510 nm.^{[1][2]} The ratio of the fluorescence intensities at these two excitation wavelengths (F_{340}/F_{380}) is directly proportional to the intracellular calcium concentration, allowing for accurate measurements that are largely independent of variations in dye concentration, cell thickness, and photobleaching.^{[2][3]}

Core Components of the Fura-2 Imaging Setup

A fluorescence microscope equipped for ratiometric imaging is essential for **Fura-2** experiments. The key components include:

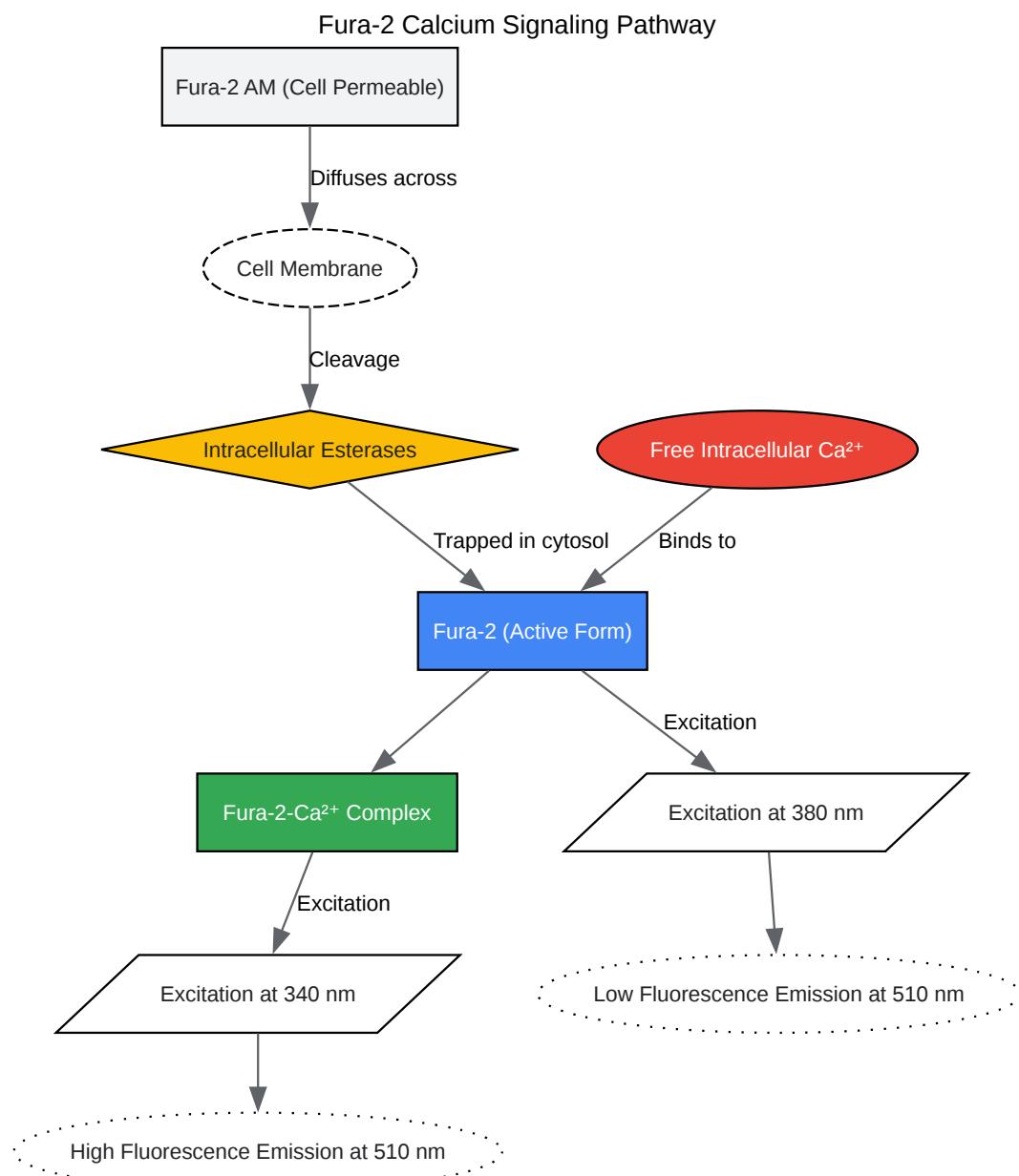
- Light Source: A light source capable of providing intense, near-monochromatic illumination at 340 nm and 380 nm is required.[4][5] Common sources include xenon arc lamps or mercury-vapor lamps coupled with appropriate filters, or more advanced systems with high-power LEDs or lasers.[4][6]
- Excitation Filters: Two bandpass filters are necessary to selectively allow light at 340 nm and 380 nm to excite the sample.[4][6]
- Dichroic Mirror (Beamsplitter): This mirror reflects the excitation light towards the objective and transmits the emitted fluorescence to the detector.[4][6]
- Emission Filter: A bandpass filter that selectively transmits the emitted fluorescence from **Fura-2** (centered around 510 nm) while blocking scattered excitation light.[4][6][7]
- Objective Lens: A high-quality objective lens is crucial for efficient light collection and high-resolution imaging.[7]
- Detector: A sensitive camera, such as a CCD or sCMOS camera, is required to capture the fluorescence images at both excitation wavelengths.[4]
- Software: Specialized software is needed to control the excitation filter wheel, acquire images, and perform the ratiometric calculations and data analysis.[2]

Quantitative Data Summary

The following table summarizes the key spectral properties and parameters for **Fura-2**.

Parameter	Value	Reference
Excitation Wavelength (Ca ²⁺ -bound)	~340 nm	[1][2]
Excitation Wavelength (Ca ²⁺ -free)	~380 nm	[1][2]
Emission Wavelength	~510 nm	[1][2]
Dissociation Constant (Kd) for Ca ²⁺	~145 nM	[8]
Rmin (Ratio in zero Ca ²⁺)	Determined experimentally	[9][10]
Rmax (Ratio in saturating Ca ²⁺)	Determined experimentally	[9][10]

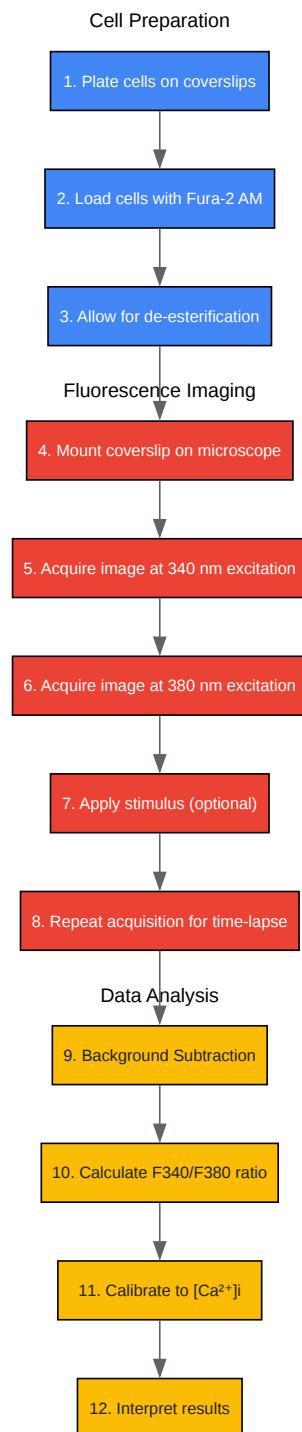
Signaling Pathway and Experimental Workflow Diagrams



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Caption: **Fura-2 AM** enters the cell and is converted to its active form, **Fura-2**.

Fura-2 Imaging Experimental Workflow



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Caption: A streamlined workflow for conducting a **Fura-2** calcium imaging experiment.

Detailed Experimental Protocols

I. Reagent Preparation

- **Fura-2 AM Stock Solution:** Prepare a 1-5 mM stock solution of **Fura-2 AM** in high-quality, anhydrous DMSO.[11] Aliquot and store at -20°C, protected from light and moisture.[12]
- **Pluronic F-127 Stock Solution (Optional but Recommended):** Prepare a 10-20% (w/v) solution of Pluronic F-127 in DMSO.[11][13] This non-ionic detergent helps to disperse the **Fura-2 AM** in aqueous solutions.[11]
- **Probenecid Stock Solution (Optional but Recommended):** Prepare a 25 mM stock solution of probenecid.[13] Probenecid is an organic anion transport inhibitor that can reduce the leakage of de-esterified **Fura-2** from the cells.[11]
- **Physiological Buffer:** Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, ensuring it is free of phenol red, which can increase background fluorescence.[9]

II. Cell Loading Protocol

- **Cell Plating:** Plate cells on glass coverslips suitable for microscopy 24-48 hours prior to the experiment to allow for adherence.[9]
- **Loading Solution Preparation:** On the day of the experiment, prepare the loading solution. Dilute the **Fura-2 AM** stock solution into the physiological buffer to a final concentration of 1-5 μ M.[11] For improved dye loading, first mix the **Fura-2 AM** stock with an equal volume of 20% Pluronic F-127 solution before diluting in the buffer.[11] If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[11]
- **Cell Incubation:** Remove the culture medium from the cells and wash gently with the physiological buffer. Add the **Fura-2 AM** loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C.[11] The optimal loading time and temperature should be determined empirically for each cell type.[9][11] Protect the cells from light during incubation.[14]

- **Washing and De-esterification:** After loading, wash the cells two to three times with the physiological buffer (containing probenecid if used) to remove extracellular dye.[11] Incubate the cells for an additional 30 minutes in the buffer to allow for complete de-esterification of the **Fura-2 AM** by intracellular esterases.[11][15]

III. Fluorescence Microscopy and Image Acquisition

- **Microscope Setup:** Turn on the fluorescence light source and allow it to stabilize. Set up the microscope with the appropriate filters for **Fura-2** imaging (340 nm and 380 nm excitation, \sim 510 nm emission).[2]
- **Sample Mounting:** Mount the coverslip with the loaded cells onto the microscope stage in a perfusion chamber.
- **Image Acquisition:**
 - Focus on the cells using brightfield or phase-contrast microscopy.
 - Switch to fluorescence and acquire images sequentially at 340 nm and 380 nm excitation. Adjust the exposure time to obtain a good signal-to-noise ratio without saturating the detector.[12]
 - For time-lapse imaging, set the desired interval between image pairs.[9][12]
 - To study cellular responses, establish a stable baseline recording before adding agonists or other stimuli.[9]

IV. Data Analysis

- **Background Subtraction:** For each image, subtract the background fluorescence from a region of interest (ROI) that does not contain cells.[2][9]
- **Ratio Calculation:** Calculate the ratio of the fluorescence intensities (F340/F380) for each pixel or for defined ROIs within the cells.[2]
- **Calcium Concentration Calibration:** To convert the fluorescence ratio to an absolute intracellular calcium concentration, a calibration is required. This is typically done using the

following equation:

$$[\text{Ca}^{2+}]_i = K_d * [(R - R_{\min}) / (R_{\max} - R)] * (S_{f2} / S_{b2}) \quad [10]$$

Where:

- K_d : The dissociation constant of **Fura-2** for Ca^{2+} ($\sim 145 \text{ nM}$).[8]
- R : The experimentally measured F340/F380 ratio.[9]
- R_{\min} : The F340/F380 ratio in the absence of Ca^{2+} (determined by adding a calcium chelator like EGTA).[9][10]
- R_{\max} : The F340/F380 ratio at saturating Ca^{2+} concentrations (determined by adding a calcium ionophore like ionomycin in the presence of high extracellular Ca^{2+}).[9][10]
- S_{f2}/S_{b2} : The ratio of fluorescence intensities at 380 nm excitation in Ca^{2+} -free and Ca^{2+} -saturating conditions, respectively.[10]

Calibration can be performed either *in vitro* using standard calcium solutions or *in situ* at the end of each experiment.[9][10]

Troubleshooting Common Issues

- Low Fluorescence Signal:
 - Cause: Inefficient dye loading.
 - Solution: Optimize **Fura-2 AM** concentration, loading time, and temperature.[9] Ensure cells are healthy and adherent.[15]
- High Background Fluorescence:
 - Cause: Incomplete removal of extracellular dye or presence of phenol red in the media.
 - Solution: Wash cells thoroughly after loading.[15] Use phenol red-free buffer.[9]
- Uneven Dye Loading:

- Cause: Inhomogeneous cell monolayer or inadequate mixing of the loading solution.
- Solution: Ensure a uniform cell distribution.[15] Thoroughly vortex the loading solution before application.[15]
- Dye Leakage:
 - Cause: Active transport of the dye out of the cells.
 - Solution: Include an anion transport inhibitor like probenecid in the loading and imaging buffers.[11] Lowering the incubation temperature may also help.[11]
- Photobleaching:
 - Cause: Excessive exposure to excitation light.
 - Solution: Minimize exposure time and light intensity. Use neutral density filters if necessary. The ratiometric nature of **Fura-2** helps to mitigate the effects of photobleaching.[2]

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References

- 1. Fura-2 - Wikipedia [en.wikipedia.org]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. Ratiometric Imaging | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. Fluorescence microscope - Wikipedia [en.wikipedia.org]
- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 6. microbenotes.com [microbenotes.com]

- 7. goldbio.com [goldbio.com]
- 8. Fura-2 AM | AAT Bioquest [aatbio.com]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionoptix.com [ionoptix.com]
- 11. abpbio.com [abpbio.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. ionoptix.com [ionoptix.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Fura-2 Imaging with Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b149405#fura-2-imaging-setup-with-fluorescence-microscopy\]](https://www.benchchem.com/product/b149405#fura-2-imaging-setup-with-fluorescence-microscopy)

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